[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid

Analytical Chemistry Pharmaceutical Impurity Profiling NMR Spectroscopy

[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid (CAS 807614-98-8) is a synthetic indole-3-acetic acid derivative that serves as the 2,3-dichloro regioisomer of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its structure features a 2,3-dichlorobenzoyl substituent at the indole N1 position, distinguishing it from the parent drug's 4-chlorobenzoyl group.

Molecular Formula C19H15Cl2NO4
Molecular Weight 392.2 g/mol
CAS No. 807614-98-8
Cat. No. B12520044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid
CAS807614-98-8
Molecular FormulaC19H15Cl2NO4
Molecular Weight392.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)OC)CC(=O)O
InChIInChI=1S/C19H15Cl2NO4/c1-10-13(9-17(23)24)14-8-11(26-2)6-7-16(14)22(10)19(25)12-4-3-5-15(20)18(12)21/h3-8H,9H2,1-2H3,(H,23,24)
InChIKeyHZLMDYYXIQYXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid (CAS 807614-98-8) for Analytical Reference and Research Use


[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid (CAS 807614-98-8) is a synthetic indole-3-acetic acid derivative that serves as the 2,3-dichloro regioisomer of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Its structure features a 2,3-dichlorobenzoyl substituent at the indole N1 position, distinguishing it from the parent drug's 4-chlorobenzoyl group [1]. The compound is primarily cataloged in chemical databases and research chemical inventories, with its identity confirmed by standard analytical techniques . As a member of the dichloroindomethacin analog family, it is a critical reference standard for analytical method development, particularly for the detection and quantification of regioisomeric impurities in indomethacin active pharmaceutical ingredients (APIs) [2].

Why [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid Cannot Be Replaced by Generic Indomethacin Analogs


Scientific and industrial users cannot interchangeably substitute this compound with other indomethacin analogs like the parent drug (CAS 53-86-1) or the 3,4-dichloro impurity (Indomethacin EP Impurity G, CAS 402849-26-7) because regioisomerism on the benzoyl ring dictates distinct physicochemical properties and chromatographic behavior. The position of chlorine atoms (2,3- vs. 3,4-) directly impacts the molecule's dipole moment, lipophilicity (logP), and retention time in HPLC systems, which are critical parameters for analytical method specificity [1]. In impurity profiling, using the incorrect dichloro isomer would lead to false negatives or inaccurate quantification of genotoxic or undesired side-products in indomethacin API batches. Regulatory guidelines for pharmacopeial impurity testing demand exact reference standards; a structural mismatch invalidates the entire analytical method [1]. Furthermore, replacement with indomethacin itself fails to replicate the 2,3-dichloro substitution's unique electronic and steric effects, which may translate into distinct biological activity profiles, off-target interactions, or toxicity endpoints during pharmacological screening [2].

Quantitative Evidence Guide for the Selection of [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid


Structural Identity by 1H-NMR: Differentiation from 3,4-Dichloro Regioisomer

The aromatic region in 1H-NMR spectroscopy provides unambiguous differentiation between the target 2,3-dichlorobenzoyl isomer and the 3,4-dichlorobenzoyl isomer (Indomethacin EP Impurity G). In the target compound, the three aromatic protons on the dichlorophenyl ring exhibit a distinct coupling pattern (J = 7.8, 1.5 Hz for H-4; J = 7.8 Hz for H-5; J = 7.8, 1.5 Hz for H-6) reflective of a 1,2,3-trisubstituted benzene system. The 3,4-dichloro isomer displays a different splitting pattern characteristic of a 1,2,4-trisubstituted ring, with H-2 appearing as a meta-coupled doublet (J = 2.0 Hz) and H-5/H-6 as ortho-coupled doublets [1].

Analytical Chemistry Pharmaceutical Impurity Profiling NMR Spectroscopy

Chromatographic Resolution Requirement: HPLC Retention Time Shift vs. Indomethacin and 3,4-Dichloro Analog

The target compound's reversed-phase HPLC retention behavior is governed by its unique lipophilicity arising from the 2,3-dichloro substitution. Compared to indomethacin (4-chlorobenzoyl, logP ≈ 4.27), the addition of a second chlorine atom increases calculated logP to approximately 4.8-5.0, resulting in a measurably longer retention time on standard C18 columns. Crucially, the 2,3-dichloro isomer is expected to elute at a retention time distinct from the 3,4-dichloro isomer (Indomethacin EP Impurity G) due to differences in molecular shape and dipole moment affecting stationary phase interaction, despite having identical molecular weight (392.2 g/mol) [1].

HPLC Method Validation Impurity Quantification Pharmacopeial Compliance

Potential Selectivity Advantage in AKR1C3 Inhibition: Structural Rationale from Indomethacin Analog SAR

A structure-activity relationship (SAR) study on indomethacin analogs by Liedtke et al. (2013) demonstrated that modifications to the benzoyl ring can enhance selectivity for AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase) over COX enzymes and the related isoforms AKR1C1/AKR1C2. The lead compounds in this study achieved nanomolar AKR1C3 inhibition with >100-fold selectivity over AKR1C1/AKR1C2 [1]. While the specific 2,3-dichlorobenzoyl analog was not a primary lead in that publication, the 2,3-dichloro substitution pattern introduces steric and electronic effects distinct from the 3,4-dichloro or 4-chloro variants. The ortho-chlorine at the 2-position may influence the dihedral angle of the benzoyl ring relative to the indole core, potentially altering the inhibitor's binding mode within the AKR1C3 active site, which accommodates bulky substituents differently than COX enzymes [1][2].

AKR1C3 Inhibition Prostate Cancer Steroidogenesis Drug Discovery

Molecular Weight and Formula Confirmation for Quantitative Analytical Reference Use

The target compound has a molecular formula of C19H15Cl2NO4 and a monoisotopic mass of 391.0378 Da ([M]+), confirmed by high-resolution mass spectrometry . This mass is identical to the 3,4-dichloro isomer (Indomethacin EP Impurity G, CAS 402849-26-7), meaning that mass spectrometry alone cannot distinguish between the two regioisomers. However, the exact mass confirmation is essential for LC-MS/MS method development, where the compound serves as a quantitative reference standard. The characteristic isotopic pattern of dichlorinated compounds (3:1 ratio of [M]+ to [M+2]+ peaks) provides an additional verification checkpoint for identity confirmation [1].

Mass Spectrometry Reference Standard Qualification Quality Control

Synthetic Utility as an Intermediate: Carboxylic Acid Handle for Derivatization vs. GW405833-Type CB2 Agonists

The target compound's indole-3-acetic acid moiety provides a synthetically versatile carboxylic acid handle, distinguishing it from the morpholinoethyl-substituted GW405833 (CAS 180002-83-9), which is a potent CB2 partial agonist (EC50 = 0.65 nM) featuring the identical 2,3-dichlorobenzoyl-5-methoxy-2-methyl-1H-indole scaffold [1]. The carboxylic acid group at the 3-position allows for facile derivatization (esterification, amidation, reduction) to generate diverse compound libraries for structure-activity relationship (SAR) exploration. In contrast, GW405833's morpholinoethyl side chain at this position is synthetically installed via multi-step alkylation and cannot be easily diversified. Therefore, the carboxylic acid analog serves as an upstream intermediate or scaffold diversification point, enabling exploration of alternative substitution at the 3-position while retaining the 2,3-dichlorobenzoyl pharmacophore .

Medicinal Chemistry Cannabinoid Receptor CB2 Agonist Synthetic Intermediate

Optimal Application Scenarios for Procuring [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid


Pharmaceutical Quality Control: Indomethacin API Impurity Profiling and Method Validation

The 2,3-dichloro isomer is a potential process-related impurity or degradation product in indomethacin API. Procuring the pure reference standard enables development and validation of HPLC/LC-MS methods capable of specifically detecting and quantifying this regioisomeric impurity, as mandated by ICH Q3A(R2) guidelines. Orthogonal confirmation by 1H-NMR and HRMS ensures the purchased material matches the correct 2,3-substitution pattern, avoiding the common pitfall of misidentifying the 3,4-dichloro isomer [1]. This application scenario delivers direct value for generic pharmaceutical manufacturers preparing ANDA submissions or conducting stability studies for indomethacin formulations [1][2].

Medicinal Chemistry: Scaffold Diversification for AKR1C3 or COX-2 Inhibitor Lead Optimization

Research groups investigating indomethacin analogs as selective AKR1C3 inhibitors (for castrate-resistant prostate cancer) or COX-2 selective anti-inflammatory agents can use this compound's carboxylic acid handle to generate focused libraries of esters, amides, and reduced alcohol derivatives. The 2,3-dichlorobenzoyl substitution provides a sterically and electronically distinct benzoyl group relative to the extensively studied 4-chloro and 3,4-dichloro variants, potentially yielding novel selectivity profiles against off-target enzymes (COX-1/COX-2, AKR1C1/AKR1C2) that must be empirically determined [3].

Cannabinoid Receptor Research: Comparative Structural Probe for CB2 Agonist Pharmacophore Mapping

The compound shares an identical indole core and 2,3-dichlorobenzoyl pharmacophore with the selective CB2 agonist GW405833 (EC50 = 0.65 nM) but differs critically at the 3-position (acetic acid vs. morpholinoethyl). Procuring this compound enables head-to-head pharmacological comparisons to delineate the contribution of the 3-position substituent to CB2 receptor binding, functional activity, and selectivity over CB1 receptors. These studies can inform the rational design of next-generation CB2 ligands with improved drug-like properties or reduced CNS penetration [4].

Analytical Reference Material Production: Certified Reference Standard for Pharmacopeial Monograph Development

Pharmacopeial organizations (USP, EP, BP) and commercial reference standard manufacturers require highly pure, well-characterized batches of potential indomethacin impurities to establish official monograph methods. Procuring multi-gram quantities of this 2,3-dichloro isomer, accompanied by comprehensive certificates of analysis (CoA) documenting purity (>95% by HPLC), structural identity (1H-NMR, 13C-NMR, IR, HRMS), and residual solvent content, enables qualification as a certified reference material. The compound's utility as a reference standard is predicated on unambiguous structural confirmation distinguishing it from the 3,4-dichloro regioisomer [1][2].

Quote Request

Request a Quote for [1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.